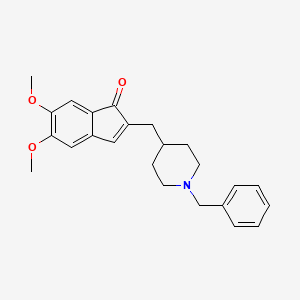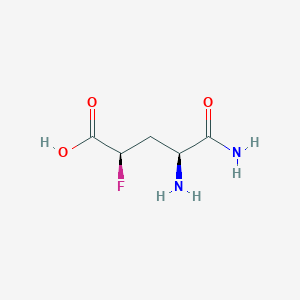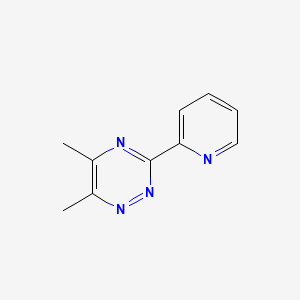
5,6-Dimethyl-3-pyridin-2-yl-1,2,4-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dimethyl-3-pyridin-2-yl-1,2,4-triazine is a heterocyclic compound that contains nitrogen atoms within its structure. This compound is part of the triazine family, which is known for its diverse applications in various fields such as chemistry, biology, and industry. The presence of both pyridine and triazine rings in its structure makes it a versatile molecule with unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-3-pyridin-2-yl-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-cyanopyridine with hydrazine hydrate, followed by cyclization with acetic anhydride. The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
化学反应分析
Types of Reactions
5,6-Dimethyl-3-pyridin-2-yl-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
科学研究应用
5,6-Dimethyl-3-pyridin-2-yl-1,2,4-triazine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 5,6-Dimethyl-3-pyridin-2-yl-1,2,4-triazine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or activate various biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
相似化合物的比较
Similar Compounds
5,6-Dimethyl-3-(5-trifluoromethylpyridin-2-yl)-1,2,4-triazine: Similar structure but with a trifluoromethyl group.
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine: Contains additional nitrogen atoms in the ring structure.
Omeprazole: Contains a pyridine ring but with different functional groups and applications.
Uniqueness
5,6-Dimethyl-3-pyridin-2-yl-1,2,4-triazine is unique due to its specific combination of pyridine and triazine rings, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry .
属性
分子式 |
C10H10N4 |
|---|---|
分子量 |
186.21 g/mol |
IUPAC 名称 |
5,6-dimethyl-3-pyridin-2-yl-1,2,4-triazine |
InChI |
InChI=1S/C10H10N4/c1-7-8(2)13-14-10(12-7)9-5-3-4-6-11-9/h3-6H,1-2H3 |
InChI 键 |
NAFPPMVYCAHBAY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=NC(=N1)C2=CC=CC=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B13426569.png)
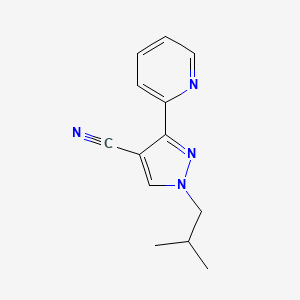

![({1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B13426583.png)
![2-amino-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one](/img/structure/B13426584.png)
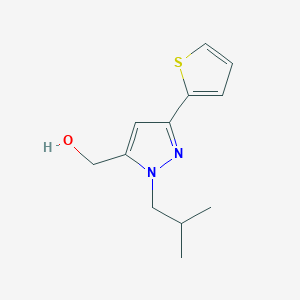
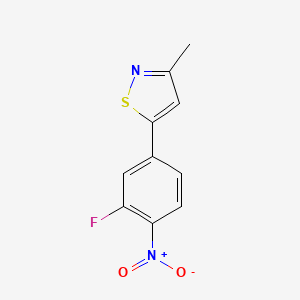
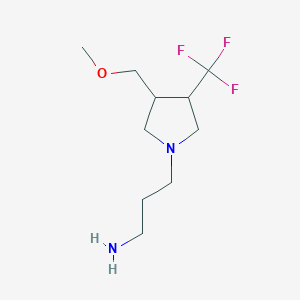
![2-[Bromo(difluoro)methyl]-6-fluoro-1,3-benzoxazole](/img/structure/B13426607.png)
![(Z)-N'-hydroxy-2-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide](/img/structure/B13426613.png)
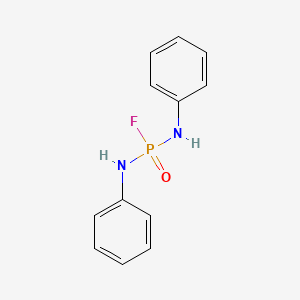
-pyridinyl)-methanone](/img/structure/B13426626.png)
